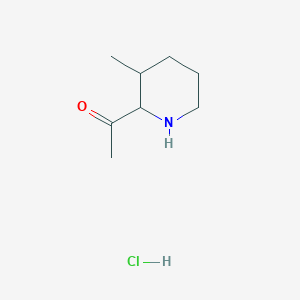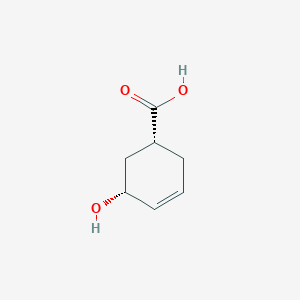
1-(4-Bromphenyl)-3,3-dimethylcyclobutan-1-carbonsäure
Übersicht
Beschreibung
1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a 4-bromophenyl group and a carboxylic acid group
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to various physiological effects .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including metabolic pathways, signal transduction pathways, and cell cycle regulation .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in gene expression, enzyme activity, and cellular signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Biochemische Analyse
Biochemical Properties
1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can lead to changes in enzyme activity, affecting neurotransmission and potentially leading to neurotoxic effects. Additionally, the compound may interact with other proteins involved in oxidative stress responses, influencing cellular redox states and contributing to oxidative damage .
Cellular Effects
The effects of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid on various cell types and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of acetylcholinesterase, leading to impaired nerve impulse transmission and behavioral changes in animal models . Furthermore, the compound’s impact on oxidative stress can result in cellular damage, affecting lipid peroxidation, DNA, and protein modifications .
Molecular Mechanism
At the molecular level, 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as acetylcholinesterase, inhibiting its activity and leading to the accumulation of acetylcholine in the synaptic cleft . This inhibition can disrupt normal neurotransmission and cause neurotoxic effects. Additionally, the compound may induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and alter gene expression .
Temporal Effects in Laboratory Settings
The effects of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can degrade over time, leading to changes in its biochemical properties and effects on cellular function . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained oxidative stress and neurotoxic effects .
Dosage Effects in Animal Models
The effects of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function and behavior. At higher doses, it can induce significant neurotoxic effects, including impaired nerve impulse transmission, behavioral changes, and oxidative damage . Threshold effects and toxic or adverse effects at high doses have been observed, highlighting the importance of dosage considerations in research .
Metabolic Pathways
1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and effects on cellular function. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that contribute to oxidative stress and cellular damage . Additionally, the compound’s effects on metabolic flux and metabolite levels can impact cellular energy production and overall metabolism .
Transport and Distribution
The transport and distribution of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid within cells and tissues are critical for understanding its effects. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to various cellular compartments, influencing its activity and function. The compound’s accumulation in specific tissues or organs can also affect its overall impact on the organism .
Subcellular Localization
The subcellular localization of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and contribute to oxidative stress . Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the 4-Bromophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction where a boronic acid derivative of the 4-bromophenyl group is coupled with the cyclobutane ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can undergo oxidation to form corresponding derivatives or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Corresponding carboxyl derivatives.
Reduction Products: Alcohol derivatives.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid
- 1-(4-Fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid
- 1-(4-Methylphenyl)-3,3-dimethylcyclobutane-1-carboxylic acid
Uniqueness: 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its analogs with different substituents.
This comprehensive overview highlights the significance of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid in various fields of research and its potential applications
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c1-12(2)7-13(8-12,11(15)16)9-3-5-10(14)6-4-9/h3-6H,7-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJUSPIAMPIRAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)Br)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1466271.png)





![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B1466282.png)




![(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-yl)methanol](/img/structure/B1466288.png)
![3-[4-(Pyrrolidin-1-yl)piperidin-1-yl]propanoic acid](/img/structure/B1466289.png)
![1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466291.png)
